Dimethylaminothiourea

Übersicht

Beschreibung

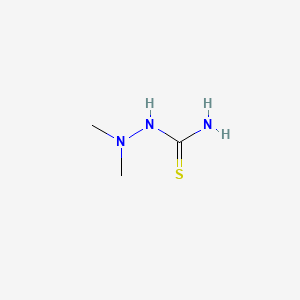

Dimethylaminothiourea is an organosulfur compound with the chemical formula (CH₃)₂NCSNH₂. It is a derivative of thiourea, where two hydrogen atoms are replaced by methyl groups. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethylaminothiourea can be synthesized through several methods. One common method involves the reaction of dimethylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically occurs under mild conditions and yields this compound as a white crystalline solid.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where dimethylamine and carbon disulfide are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Dimethylaminothiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethylaminosulfonic acid.

Reduction: It can be reduced to form dimethylamine and hydrogen sulfide.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Dimethylaminosulfonic acid.

Reduction: Dimethylamine and hydrogen sulfide.

Substitution: Various substituted thiourea derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Coordination Chemistry and Organic Synthesis

DMAT is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are essential for various catalytic processes. Additionally, DMAT serves as a reagent in organic synthesis, contributing to the development of new compounds and materials .

Organocatalysis

Thiourea derivatives, including DMAT, have emerged as effective organocatalysts. They are particularly noted for their ability to promote reactions under mild conditions while offering high selectivity. This application is increasingly recognized as a sustainable alternative to traditional metal-based catalysts .

Material Science

In material science, DMAT and its derivatives are explored for their potential in creating advanced materials such as polymers and flame retardants. Their unique chemical properties allow them to be integrated into various applications, enhancing material performance .

Biological Applications

Antimicrobial Activity

Research has shown that DMAT exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has demonstrated efficacy comparable to conventional antibiotics. This makes it a candidate for developing new antimicrobial agents .

Anticancer Properties

DMAT has been investigated for its anticancer potential. Studies indicate that thioureas can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis. Specific derivatives of DMAT have shown promising results against different cancer cell lines, with IC50 values indicating effective cytotoxicity . For instance, bis-thiourea structures have been reported to have IC50 values as low as 1.50 µM against human leukemia cells .

Other Biological Activities

Beyond its antimicrobial and anticancer properties, DMAT has exhibited anti-inflammatory and antioxidant activities. These properties suggest potential therapeutic applications in treating diseases associated with oxidative stress and inflammation .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, DMAT is utilized in the synthesis of dyes and pigments. Its chemical structure allows it to participate in reactions that produce vibrant colors used in textiles and other materials .

Chemical Manufacturing

DMAT is also employed in the production of various chemicals, including those used in pharmaceuticals and agrochemicals. Its versatility makes it an important compound in the synthesis of complex molecules required for diverse industrial applications .

Case Study 1: Anticancer Research

A study focused on the efficacy of DMAT derivatives against ovarian cancer cells revealed that compounds synthesized from DMAT exhibited significant cytotoxic effects. The research utilized MTT assays to evaluate cell viability across multiple ovarian cancer cell lines, demonstrating that certain derivatives could overcome cisplatin resistance commonly seen in cancer treatments .

Case Study 2: Organocatalysis

Another investigation highlighted the role of DMAT as an organocatalyst in asymmetric synthesis reactions. The study showcased its ability to facilitate enantioselective transformations efficiently, leading to the production of chiral compounds with high yields . This application underscores the importance of DMAT in sustainable chemistry practices.

Wirkmechanismus

The mechanism of action of dimethylaminothiourea involves its interaction with various molecular targets. It can bind to proteins containing thiol groups, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes and other proteins, thereby exerting its biological effects. Additionally, it can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Dimethylaminothiourea can be compared with other thiourea derivatives such as:

Thiourea: The parent compound, which lacks the methyl groups present in this compound.

Ethylaminothiourea: Similar to this compound but with ethyl groups instead of methyl groups.

Phenylthiourea: Contains a phenyl group instead of the dimethylamino group.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiourea derivatives

Biologische Aktivität

Dimethylaminothiourea (DMTU) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of DMTU, including its mechanisms of action, therapeutic potential, and associated case studies.

Overview of this compound

This compound is a thiourea derivative known for its ability to act as a radical scavenger and its potential applications in various therapeutic areas. Its structure allows it to interact with biological systems in complex ways, influencing several biochemical pathways.

DMTU exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Properties : DMTU has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is significant in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Research indicates that DMTU can inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : DMTU has demonstrated antibacterial effects against various pathogens, making it a candidate for developing new antimicrobial agents .

Antioxidant Activity

A study evaluated the antioxidant capacity of DMTU by measuring its effectiveness against free radicals using assays such as DPPH and ABTS. Results indicated an IC50 value of approximately 45 µg/mL for DMTU, highlighting its significant antioxidant potential .

Neuroprotective Effects

In a model of neurodegeneration, DMTU was administered to mice subjected to oxidative stress. The results showed that DMTU treatment significantly reduced markers of oxidative damage in brain tissues and improved cognitive function as assessed by behavioral tests .

Antimicrobial Efficacy

DMTU was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1 μg/mL, indicating its potential as a therapeutic agent against bacterial infections .

Comparative Biological Activities

The following table summarizes the biological activities of DMTU compared to other thiourea derivatives:

| Compound | Activity Type | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound (DMTU) | Antioxidant | 45 µg/mL (DPPH assay) | Effective radical scavenger |

| Thiourea Derivative A | Antimicrobial | 0.5 µg/mL (S. aureus) | Strong antibacterial properties |

| Thiourea Derivative B | Neuroprotective | N/A | Reduces oxidative stress in neuronal cells |

| Thiourea Derivative C | Anticancer | 7-20 µM | Promising results against ovarian cancer cells |

Toxicological Considerations

While DMTU shows promising biological activities, it is essential to consider its toxicity profile. Studies involving toxicity assessments have indicated that at certain concentrations, DMTU may exhibit cytotoxic effects on mammalian cells. Therefore, careful dose optimization is crucial when considering its therapeutic applications .

Eigenschaften

IUPAC Name |

dimethylaminothiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUJTISUCSKKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30413189 | |

| Record name | Dimethylaminothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2289-53-4 | |

| Record name | Dimethylaminothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.